1-Bromo-6-chloro-2,3-dihydro-1H-indene
Overview
Description
“1-Bromo-6-chloro-2,3-dihydro-1H-indene” is a chemical compound with the molecular formula C9H8BrCl . It is also known as 6-bromo-1-chloroindane .
Molecular Structure Analysis
The molecular structure of “1-Bromo-6-chloro-2,3-dihydro-1H-indene” consists of a six-membered carbon ring fused to a five-membered carbon ring. The six-membered ring has a bromine atom attached, and the five-membered ring has a chlorine atom attached .Scientific Research Applications
Synthesis Applications
Bromination and Cyanation : 1-Bromo-6-chloro-2,3-dihydro-1H-indene has been used in bromination and cyanation processes. For instance, 4-chloro-1-indanone was synthesized from 2-chlorobenzaldehyde, and its bromination under various conditions resulted in mono- and dibromo derivatives (Jasouri, Khalafy, Badali, & Piltan, 2010).
Generation and Interception of Cyclic Allene : The bromofluorocarbene adduct rac-1 of indene is used for generating the isonaphthalene 4 by the Doering–Moore–Skattebol reaction. This process involves the creation of a six-membered cyclic allene, a key step in certain synthetic pathways (Christl et al., 2006).
Photochromic and Photomagnetic Properties : Brominated derivatives of 1H-indene have shown significant changes in photochromic and photomagnetic properties. These properties are crucial for applications in materials science, particularly in the development of photoresponsive materials (Chen et al., 2010).
Chemical Reactions
Friedel-Crafts Reaction : In Friedel-Crafts reactions, selective reaction conditions can lead to the formation of bromoalkenyl anisole or bromo indanes from 1-bromo-1-fluoro cyclopropane. This showcases the flexibility of 1-bromo-6-chloro-2,3-dihydro-1H-indene in different reaction pathways (Mu¨ller & Weyerstahl, 1975).
Vibrational Study and Molecular Structure : Density functional theory calculations have been used to study the molecular structure and vibrational aspects of 2,3-dihydro-1H-indene and its derivatives. This research contributes to understanding the physical properties of these compounds, which is essential for their application in various fields (Prasad et al., 2010).
Synthesis of Halogen-Substituted Borolanes : The compound has been used in the synthesis of 1-chloro(bromo)-substituted borolanes and 2,3-dihydro-1H-boroles by reaction with boron trihalides. This synthesis is significant for producing specific boron-containing compounds, which have applications in organic chemistry and material science (Khusainova et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-bromo-6-chloro-2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFWMXFFQCFLBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Br)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659672 | |
Record name | 1-Bromo-6-chloro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-6-chloro-2,3-dihydro-1H-indene | |
CAS RN |
939793-57-4 | |
Record name | 1-Bromo-6-chloro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-6-chloro-2,3-dihydro-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.